molecular formula C7H7NO3 B142591 2-Amino-5-hydroxybenzoic acid CAS No. 394-31-0

2-Amino-5-hydroxybenzoic acid

Cat. No. B142591
CAS RN: 394-31-0
M. Wt: 153.14 g/mol
InChI Key: HYNQTSZBTIOFKH-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxybenzoic acid is a compound that can be considered a derivative of benzoic acid where an amino group and a hydroxy group are substituted onto the benzene ring. Although the provided papers do not directly discuss 2-amino-5-hydroxybenzoic acid, they do provide insights into the chemistry of related aminobenzoic acid derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of aminobenzoic acid derivatives is a topic of interest in the field of organic chemistry. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to yield a new class of unnatural amino acids in a zwitterionic form . This reaction showcases the reactivity of the amino group in the presence of other functional groups and could potentially be applied to the synthesis of 2-amino-5-hydroxybenzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of aminobenzoic acid derivatives is characterized by the presence of an amino group attached to the benzene ring, which can significantly influence the electronic properties of the molecule. The presence of additional substituents, such as hydroxy groups, would further affect the molecule's reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Aminobenzoic acids are known to undergo various chemical reactions, including esterification and acetylene hydration, as seen in the transformation of 4-aminobenzoic acid into different esters . The presence of a hydroxy group in 2-amino-5-hydroxybenzoic acid would likely introduce additional reaction pathways, such as potential for intramolecular hydrogen bonding, which could influence the stability and reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are influenced by the nature and position of substituents on the benzene ring. For example, the introduction of an ethylsulfonyl group and a methoxy group in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid alters the compound's solubility and reactivity . Similarly, the hydroxy group in 2-amino-5-hydroxybenzoic acid would be expected to impact its solubility, acidity, and potential for forming intermolecular hydrogen bonds.

Scientific Research Applications

1. Microscopic Colitis Therapy in Children

2-Amino-5-hydroxybenzoic acid, also known as 5-amino-2-hydroxybenzoic acid (5-ASA), was evaluated for its effectiveness in treating microscopic colitis in children. However, no significant improvement was observed following its use in therapy, contrasting with other treatments like Saccharomyces boulardii and magnesium, which showed significant improvements in clinical, endoscopic, and histopathological conditions (Józefczuk & Woźniewicz, 2011).

2. Metabolic Pathway Study in Bordetella sp.

2-Amino-5-carboxymuconic 6-semialdehyde, related to 2-amino-5-hydroxybenzoic acid, was identified as an unstable intermediate in the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. This study provided insights into the enzyme responsible for the deamination of this unstable intermediate, which is crucial for understanding the metabolic pathways in microorganisms (Orii et al., 2004).

3. AHBA Synthase Gene in Actinomycetes

Research on 3-amino-5-hydroxybenzoic acid (AHBA) synthase, essential for AHBA biosynthesis, led to the identification of ansamycins and AHBA-related antibiotic producers in Actinomycetes. This study explored the possibility of screening antibiotic-producing strains by targeting an AHBA synthase gene (Hui-tu et al., 2009).

4. Pharmacokinetics in Wistar Rats

A study on the pharmacokinetics of 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, a derivative of 5-ASA, in Wistar rats showed its potential as an anti-inflammatory agent. This research provided valuable data on its absorption, distribution, and pharmacokinetic profiles, contributing to the understanding of its therapeutic potential (Romero-Castro et al., 2016).

5. Glycan Analysis

A study demonstrated the use of 2-aminobenzoic acid (2-AA) for glycan analysis. This innovative approach simplified the glycan profiling process, which is crucial in various biological and pharmacological research areas (Hronowski et al., 2020).

6. Superoxide Elimination Study

Research on 5-amino-2-hydroxybenzoic acid (mesalazine, 5-ASA) investigated its role in eliminating superoxide radical anions. This study provides insights into the anti-inflammatory action of 5-ASA, which is significant for understanding its therapeutic mechanism in treating conditions like ulcerative colitis (Nakayama & Honda, 2021).

Safety And Hazards

2-Amino-5-hydroxybenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory system toxicity . It’s recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

2-amino-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNQTSZBTIOFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192587
Record name Diabeton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-hydroxybenzoic acid

CAS RN

394-31-0
Record name 5-Hydroxyanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-31-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diabeton
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diabeton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-HYDROXYBENZOIC ACID
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Record name 5-HYDROXYANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
A Saeed, G Shabir, PA Channar, U Flörke… - Journal of Structural …, 2021 - Springer
… The title compound with the molecular formula C 8 H 9 NO 3 is synthesized by refluxing 2-amino-5-hydroxybenzoic acid in methanol. The molecular structure of the compound is …
Number of citations: 1 link.springer.com
HG Bray, WV Thorpe, PB Wood - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… -2-hydroxybenzoic acid) from hydrolysed m-aminobenzamide urine, 4-amino-3hydroxybenzoic acid from hydrolysed p-aminobenzamide urine and 2-amino-5-hydroxybenzoic acid from …
Number of citations: 19 www.ncbi.nlm.nih.gov
Y Gok, HB Senturk - Organic preparations and procedures …, 1995 - Taylor & Francis
… [N, N'-(2, 2'-dicarboxy-4, 4'-dihydroxydiphenyl) formazan](3b) were obtained by coupling the diazonium salt of 3-amino-4-hydroxybenzoic acid (la) and 2-amino-5-hydroxybenzoic acid (…
Number of citations: 2 www.tandfonline.com
Y Gok, M Tufekci, E Ozcan - … and Reactivity in Inorganic and Metal …, 1993 - Taylor & Francis
… ferrocenylformazan (NFF) have been synthesized by the addition reaction of the diazonium salts of 2-amino-5-hydroxybenzoic acid, 2-amino-5-nitrobenzoic acid and ferrocenaldehyde-2…
Number of citations: 11 www.tandfonline.com
W Zhan, Y Du, J Lan, R Lei, R Li, D Du… - Journal of Molecular …, 2022 - Elsevier
… such as isatin-5-sulfonic acid (m/z = 226), 2-amino-α-oxo-5-sulfo-benzeneacetic acid (m/z = 242), 2-amino-5-sulfobenzoic acid (m/z = 198), and 2-amino-5-hydroxybenzoic acid (m/z = …
Number of citations: 11 www.sciencedirect.com
WC Gunther, MO Kenyon, JR Cheung… - Regulatory Toxicology …, 2017 - Elsevier
… Four concerning compounds, 2-amino-5-hydroxybenzoic acid (2A5HBA), 2-amino-3-chlorobenzoic acid (2A3CBA), methyl 2-amino-4-chlorobenzoate (M2A4CB) and 4-…
Number of citations: 7 www.sciencedirect.com
F Sha, H Alper - ACS Catalysis, 2017 - ACS Publications
… of this strategy, the natural product avenanthramide A could be synthesized directly in 84% yield and in 99% regioselectivity via the carbonylation of 2-amino-5-hydroxybenzoic acid and …
Number of citations: 57 pubs.acs.org
KIM Seongsim, LEE Beomgi, KIM Woong… - 한국생물공학회학술 …, 2014 - dbpia.co.kr
… Among PCA Derivatives, 3-Amino-4-hydroxybenzoic acid, 2-Amino-5-hydroxybenzoic acid, 4-Amino-3-hydroxybenzoic acid, 2, 3, 4-trihydroxybenzoic acid, 2, 3-Diaminobenzoic acid, …
Number of citations: 0 www.dbpia.co.kr
B Langkau, S Ghisla, R Buder… - European journal of …, 1990 - Wiley Online Library
… Phthalaldehyde, 1,4-cyclohexanedione, 2-amino-5-hydroxybenzoic acid and other reference substances were from Fluka (Buchs, Switzerland); 1,4-cyclohexanediol from Merck-…
Number of citations: 27 febs.onlinelibrary.wiley.com
L Gou, Q Wu, S Lin, X Li, J Liang, X Zhou, D An… - Applied microbiology …, 2013 - Springer
… In our research, the incorporation of 3-amino-4-hydroxybenzoic acid and, possibly, 2-amino-5-hydroxybenzoic acid suggests that there is a considerable substrate flexibility of the …
Number of citations: 16 link.springer.com

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